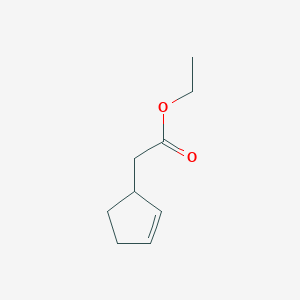

ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE

Description

The exact mass of the compound 2-Cyclopentene-1-acetic acid, ethyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-cyclopent-2-en-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-2-11-9(10)7-8-5-3-4-6-8/h3,5,8H,2,4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEPHOITVJAVVRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884856 | |

| Record name | 2-Cyclopentene-1-acetic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15848-49-4 | |

| Record name | Ethyl 2-cyclopentene-1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15848-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopentene-1-acetic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015848494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclopentene-1-acetic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Cyclopentene-1-acetic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl cyclopent-2-en-1-ylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

chemical and physical properties of ethyl 2-(cyclopent-2-en-1-yl)acetate

An In-depth Technical Guide to Ethyl 2-(cyclopent-2-en-1-yl)acetate

Introduction

Ethyl 2-(cyclopent-2-en-1-yl)acetate, with the CAS Number 15848-49-4, is a versatile organic compound recognized for its unique structural and reactive properties.[1] Its molecular architecture, featuring a reactive cyclopentene ring coupled with an ethyl ester functional group, establishes it as a valuable intermediate in a multitude of synthetic applications.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, spectroscopic profile, reactivity, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development. The compound's utility spans from the synthesis of complex biologically active molecules and pharmaceuticals to the creation of fragrances and specialty polymers.[1][2]

Physicochemical and Structural Properties

Ethyl 2-(cyclopent-2-en-1-yl)acetate is a clear, colorless liquid with a characteristic odor.[1][2] Its bifunctional nature, containing both an alkene and an ester, dictates its physical properties and chemical behavior. The cyclopentene ring introduces a degree of torsional strain, which can enhance its reactivity in reactions such as cycloadditions or hydrogenations.[3]

Data Summary

The key physical and chemical properties of ethyl 2-(cyclopent-2-en-1-yl)acetate are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | ethyl 2-cyclopent-2-en-1-ylacetate | [2][4] |

| Synonyms | Sultanene, 2-Cyclopentene-1-acetic acid, ethyl ester | [1][4] |

| CAS Number | 15848-49-4 | [1][5] |

| Molecular Formula | C₉H₁₄O₂ | [1][2][5] |

| Molecular Weight | 154.21 g/mol | [2][5] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 196 - 197 °C (lit.) | [1] |

| 85 - 86 °C @ 15 Torr | [2] | |

| Refractive Index | n20/D 1.443 - 1.453 | [1] |

| Purity | 95 - 100% (GC) | [1] |

| Storage Conditions | Store at 0 - 8 °C | [1] |

Structural Isomerism and Stereochemistry

Ethyl 2-(cyclopent-2-en-1-yl)acetate possesses a chiral center at the C1 position of the cyclopentene ring, where the acetate group is attached. This gives rise to the possibility of enantiomers. Furthermore, positional isomers can exist by altering the location of the double bond within the cyclopentene ring (e.g., to cyclopent-1-en-1-yl or cyclopent-3-en-1-yl), which would result in distinct molecules with different reactivity profiles.[2]

Synthesis Methodologies

The synthesis of ethyl 2-(cyclopent-2-en-1-yl)acetate can be achieved through several routes. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Method 1: Acid-Catalyzed Esterification

The most direct and common laboratory-scale synthesis involves the Fischer esterification of 2-cyclopentene-1-acetic acid with ethanol.[2] This reaction is catalyzed by a strong acid, typically sulfuric acid, and is driven to completion by removing the water formed during the reaction, often by azeotropic distillation or by using an excess of the alcohol reactant.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 2-cyclopentene-1-acetic acid (1.0 eq), absolute ethanol (10-20 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (0.05 eq).

-

Reflux: Heat the mixture to reflux (approximately 78 °C). The water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting carboxylic acid is consumed (typically 6-8 hours).[3]

-

Workup: Cool the reaction mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure ethyl 2-(cyclopent-2-en-1-yl)acetate.[3]

Caption: Workflow for Acid-Catalyzed Esterification Synthesis.

Method 2: Industrial "One-Pot" Synthesis

For larger-scale production, a more efficient multi-step, "one-pot" synthesis starting from diethyl adipate has been developed.[3] This method is advantageous due to its high efficiency, reduced waste, and suitability for industrial scale-up.[3][6]

-

Cyclization: In a suitable reactor purged with nitrogen, react diethyl adipate with metallic sodium in toluene under reflux to form a cyclized intermediate.

-

Substitution: Cool the mixture and add ethyl chloroacetate while maintaining the temperature below 100 °C to introduce the acetate moiety.

-

Hydrolysis & Decarboxylation: Perform an acidic hydrolysis and decarboxylation by adding hydrochloric acid and refluxing the mixture for several hours.

-

Esterification: Without purification, directly esterify the crude acid product with ethanol in the presence of a sulfuric acid catalyst under reflux.

-

Workup and Purification: After the reaction is complete, perform an extraction with ethyl acetate. Wash the organic phase sequentially with brine and sodium bicarbonate solutions. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product is purified by vacuum distillation, yielding approximately 60% of the pure ester.[3]

Caption: Industrial "One-Pot" Synthesis Workflow.

Spectroscopic Profile

Structural elucidation and confirmation of ethyl 2-(cyclopent-2-en-1-yl)acetate are typically performed using a combination of spectroscopic techniques.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. A characteristic signal for the ester carbonyl carbon is expected to appear in the downfield region of 170-185 ppm.[2] The olefinic carbons of the cyclopentene ring would also show distinct signals, typically between 120-140 ppm.

-

Mass Spectrometry (MS): Mass spectrometric analysis is crucial for confirming the molecular weight. The molecular ion peak (M+) is observed at an m/z of 154, corresponding to the molecular formula C₉H₁₄O₂.[2] Fragmentation patterns typically follow ester cleavage pathways, providing further structural information.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. A strong absorption band corresponding to the C=O stretch of the ester group is expected around 1735 cm⁻¹. Additionally, C-O stretching bands will be present in the fingerprint region.

Spectral data for this compound is available in public databases such as PubChem for reference.[4]

Chemical Reactivity

The presence of both a double bond and an ester group makes ethyl 2-(cyclopent-2-en-1-yl)acetate a versatile substrate for various chemical transformations.[2]

-

Oxidation: The allylic position and the double bond can be targeted by various oxidizing agents. For instance, oxidation can yield 2-cyclopentene-1-acetic acid.[2]

-

Reduction: The ester functionality can be reduced to a primary alcohol, forming 2-cyclopentene-1-ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[2] The double bond can also be reduced via catalytic hydrogenation.

-

Nucleophilic Substitution: The ester group is susceptible to nucleophilic attack. Reactions with nucleophiles such as amines or other alcohols under acidic or basic conditions can lead to the formation of various amides or transesterified products.[2]

-

Cycloaddition Reactions: The double bond within the cyclopentene ring can participate in cycloaddition reactions, such as Diels-Alder reactions, making it a useful building block for constructing more complex cyclic systems.[1]

Caption: Key Reactivity Pathways of the Target Compound.

Applications in Drug Development and Industry

The unique chemical properties of ethyl 2-(cyclopent-2-en-1-yl)acetate make it a valuable precursor in several fields.

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its structure is a scaffold used in the preparation of nucleoside analogues with pyrimidine and purine heterobases, which are investigated for potential therapeutic activities.[2]

-

Biologically Active Compounds: The hydroxycyclopentenone moiety, which can be derived from this compound, is a common feature in many natural and bioactive products.[2] This makes it a target for researchers developing new biologically active agents.

-

Flavor and Fragrance Industry: Like many esters, it possesses a distinct aroma, leading to its use as a fragrance component in perfumes and personal care products, and as a flavoring agent in food products.[1]

-

Polymer Chemistry: The compound is used in the synthesis of novel electron-donating polymers, such as poly(2-(cyclopent-2-enyl)aniline), which have potential applications in materials science.[2]

-

Agrochemicals: It is also utilized in the formulation of agrochemicals, contributing to the development of effective and potentially safer pesticides and herbicides.[1]

Safety and Handling

Ethyl 2-(cyclopent-2-en-1-yl)acetate is classified as a combustible liquid and causes skin irritation.[4] It may also cause serious eye irritation and respiratory irritation.[4]

-

GHS Pictogram: GHS07 (Irritant)

-

Signal Word: Warning

-

Hazard Statements: H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Store the compound in a cool, dry place, away from ignition sources, as recommended at 0 - 8 °C.[1]

References

-

PubChem - NIH. Ethyl cyclopentylacetate | C9H16O2 | CID 247667. [Link]

-

AA Blocks. 15848-49-4 | MFCD24107295 | Ethyl 2-(cyclopent-2-en-1-yl)acetate. [Link]

-

ScienceLab.com. (2005, October 10). Ethyl acetate MSDS. [Link]

-

PubChem - NIH. 2-Cyclopentene-1-acetic acid, ethyl ester | C9H14O2 | CID 10877336. [Link]

- Google Patents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE | 15848-49-4 [smolecule.com]

- 3. ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE | 15848-49-4 | Benchchem [benchchem.com]

- 4. 2-Cyclopentene-1-acetic acid, ethyl ester | C9H14O2 | CID 10877336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cymitquimica.com [cymitquimica.com]

- 6. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]

Ethyl 2-(cyclopent-2-en-1-yl)acetate: Mechanistic Pathways and Applications in Advanced Organic Synthesis

Executive Summary

Ethyl 2-(cyclopent-2-en-1-yl)acetate (CAS 15848-49-4), commercially known in the fragrance industry as Sultanene, is a highly versatile bifunctional organic scaffold[1]. Characterized by a cyclopentene ring appended to an ethyl ester side chain, this molecule presents two distinct orthogonal reactivity centers: the acidic alpha-protons of the ester and the electron-rich endocyclic double bond[2]. This whitepaper provides an in-depth technical analysis of its mechanism of action in organic synthesis, detailing its utility in the development of nucleoside analogues, bioactive cyclopentenone derivatives, and advanced polymeric materials[2].

Structural and Physicochemical Profiling

The synthetic utility of ethyl 2-(cyclopent-2-en-1-yl)acetate is fundamentally tied to its structural properties. The cyclopentene ring introduces torsional strain due to its non-aromatic, conjugated double bond, which significantly enhances its participation in cycloaddition, epoxidation, and hydrogenation reactions[3]. Meanwhile, the ethyl ester group contributes to lipophilicity and provides a handle for nucleophilic acyl substitution or enolate chemistry[3].

Table 1: Quantitative Physicochemical Data

| Property | Value | Clinical/Synthetic Relevance |

| IUPAC Name | Ethyl 2-(cyclopent-2-en-1-yl)acetate | Standardized nomenclature for structural indexing[2]. |

| CAS Number | 15848-49-4 | Primary identifier for regulatory and sourcing[4]. |

| Molecular Formula | C9H14O2 | Indicates a degree of unsaturation of 3[4]. |

| Molecular Weight | 154.21 g/mol | Optimal low-molecular-weight building block[5]. |

| Boiling Point | 196 - 197 °C | Allows for purification via vacuum distillation[1]. |

| Appearance | Clear, colorless liquid | Visual indicator of purity prior to reaction[1]. |

Mechanistic Pathways in Organic Synthesis

The bifunctional nature of ethyl 2-(cyclopent-2-en-1-yl)acetate allows it to undergo divergent synthetic pathways depending on the chosen reagents and reaction conditions.

Divergent synthetic pathways of ethyl 2-(cyclopent-2-en-1-yl)acetate in organic chemistry.

Pathway A: Enolate Chemistry & Alpha-Functionalization

The alpha-protons adjacent to the ester carbonyl are weakly acidic. By employing a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C), the kinetic lithium enolate is generated selectively. The steric bulk of LDA prevents nucleophilic attack at the carbonyl carbon, thereby avoiding unwanted Claisen condensation. Once formed, the nucleophilic enolate can undergo an SN2 attack on various alkyl halides, allowing for the stereoselective extension of the carbon framework.

Mechanistic workflow for the alpha-alkylation via lithium enolate intermediate.

Pathway B: Olefin Functionalization (Epoxidation)

The endocyclic double bond is highly susceptible to electrophilic addition. Epoxidation using meta-chloroperoxybenzoic acid (mCPBA) proceeds via a concerted "butterfly" mechanism. The torsional strain of the cyclopentene ring lowers the activation energy for the transition state, resulting in a rapid and highly stereospecific oxygen transfer. This epoxide intermediate is a critical precursor for synthesizing trans-diols or amino-alcohols found in complex pharmaceutical APIs.

Concerted mechanism of epoxidation on the cyclopentene ring using mCPBA.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind every critical experimental choice.

Protocol 1: Alpha-Alkylation via Lithium Enolate

Objective: To synthesize an alpha-alkylated derivative of ethyl 2-(cyclopent-2-en-1-yl)acetate.

-

Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon.

-

Causality: Lithium enolates are highly sensitive to moisture; trace water will prematurely protonate the enolate, drastically reducing the yield.

-

-

Base Generation: Dissolve diisopropylamine (1.1 eq) in anhydrous THF and cool to -78 °C. Add n-Butyllithium (1.05 eq) dropwise.

-

Causality: Generating LDA in situ ensures a fresh, high-titration base. Cooling to -78 °C prevents the exothermic degradation of THF by n-BuLi.

-

-

Enolate Formation: Add ethyl 2-(cyclopent-2-en-1-yl)acetate (1.0 eq) dropwise over 15 minutes. Stir for 45 minutes.

-

Causality: Dropwise addition prevents localized heating and suppresses self-condensation of the ester.

-

-

Electrophilic Trapping: Add the desired alkyl halide (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature.

-

Self-Validating Quench: Quench the reaction with saturated aqueous NH4Cl .

-

Causality & Validation: The mildly acidic quench neutralizes unreacted base and protonates any remaining enolate without hydrolyzing the ester product. The separation of the organic layer from the aqueous lithium salts provides a clean, self-correcting isolation step.

-

Protocol 2: Olefin Epoxidation via mCPBA

Objective: To synthesize the epoxide derivative of the cyclopentene ring.

-

Reaction Setup: Dissolve ethyl 2-(cyclopent-2-en-1-yl)acetate (1.0 eq) in anhydrous CH2Cl2 and cool to 0 °C.

-

Causality: CH2Cl2 is non-nucleophilic and an excellent solvent for mCPBA. Cooling controls the exothermic nature of the peroxyacid reaction.

-

-

Oxidation: Add mCPBA (1.2 eq) in small portions over 30 minutes.

-

Causality: Portion-wise addition prevents thermal runaway and minimizes oxidative cleavage side-reactions.

-

-

Monitoring: Stir for 2 hours, monitoring via TLC (Hexanes/EtOAc).

-

Self-Validating Quench: Add saturated aqueous Na2S2O3 and stir vigorously for 15 minutes.

-

Causality & Validation: Thiosulfate reduces any unreacted, potentially explosive mCPBA to the benign m-chlorobenzoic acid. Validation: The use of starch-iodide paper during this step provides a binary visual confirmation (blue-black to colorless) that all explosive peroxyacid residues have been neutralized, ensuring downstream safety.

-

-

Workup: Wash the organic layer with saturated NaHCO3 .

-

Causality: Deprotonates and removes the m-chlorobenzoic acid byproduct into the aqueous layer.

-

Applications in Drug Development & Industry

The strategic functionalization of ethyl 2-(cyclopent-2-en-1-yl)acetate has led to significant breakthroughs across multiple disciplines:

-

Pharmaceuticals (Nucleoside Analogues): The compound is extensively employed in the short-cut preparation of nucleoside analogues. It serves as a substrate for functionalization with pyrimidine and purine heterobases (e.g., uracil, thymine, 6-chloropurine), acting as a fast-track scaffold for antiviral and anticancer drug development[2].

-

Polymer Chemistry: It is utilized in the synthesis of novel electron-donating polymers, such as poly(2-(cyclopent-2-enyl)aniline). The polymerization is achieved by optimizing monomer-to-oxidant molar ratios, resulting in materials with highly tunable electrical conductivities and charge carrier mobilities[2].

-

Fragrance Industry (Sultanene): Recognized for its pleasant, fruity aroma, it is used as a core flavoring agent and fragrance component. Its inherent chemical stability and compatibility with other volatile organic compounds make it a preferred choice for formulators developing complex scent profiles[1].

References

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE | 15848-49-4 [smolecule.com]

- 3. ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE | 15848-49-4 | Benchchem [benchchem.com]

- 4. CAS 15848-49-4: ethyl cyclopent-2-en-1-ylacetate [cymitquimica.com]

- 5. Ethyl 2-(cyclopent-2-en-1-yl)acetate | CymitQuimica [cymitquimica.com]

ethyl 2-(cyclopent-2-en-1-yl)acetate safety data sheet and handling guidelines

An In-depth Technical Guide to the Safe Handling of Ethyl 2-(Cyclopent-2-en-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(cyclopent-2-en-1-yl)acetate (CAS No. 15848-49-4) is a versatile intermediate with significant applications in the synthesis of complex organic molecules, including pharmaceuticals and fragrance components.[1] Its unique structure, featuring a strained cyclopentene ring and an ethyl ester functional group, confers valuable reactivity for cycloaddition, esterification, and other transformations.[1] However, these same structural motifs necessitate a nuanced understanding of its potential hazards to ensure safe handling in a laboratory and drug development setting. This guide provides a comprehensive overview of the chemical and physical properties, potential hazards, and detailed, field-proven protocols for the safe handling, storage, and disposal of this compound, with a focus on the causality behind each procedural recommendation.

Compound Profile and Physicochemical Properties

A thorough understanding of a compound's physical properties is the foundation of its safe handling, informing everything from storage conditions to appropriate emergency response.

| Property | Value | Source(s) |

| CAS Number | 15848-49-4 | [1] |

| Molecular Formula | C₉H₁₄O₂ | [2] |

| Molecular Weight | 154.2 g/mol | [2] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 196-197 °C (at 760 mmHg) | [1] |

| Purity | Typically 95-100% (by GC) | [1] |

| Storage Temperature | 0 - 8 °C | [1] |

Hazard Identification and Risk Assessment

Ethyl 2-(cyclopent-2-en-1-yl)acetate is classified under the Globally Harmonized System (GHS) with specific physical and health hazards that dictate the necessary control measures.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Causality and Implication for Handling |

| Combustible Liquid | None required for this category | Warning | H227 : Combustible liquid | While not highly flammable, it can ignite with a sufficient heat source. Handling must avoid open flames, sparks, and hot surfaces. Electrical equipment should be properly rated. |

| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315 : Causes skin irritation | The ester functional group can hydrolyze on contact with skin moisture, and the compound's lipophilicity allows it to penetrate the outer skin layers, causing irritation. This mandates the use of appropriate chemical-resistant gloves. |

| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319 : Causes serious eye irritation | Direct contact with the liquid or its vapors can cause significant irritation to the eyes. Chemical splash goggles are essential PPE. |

| Respiratory Irritation | GHS07 (Exclamation Mark) | Warning | H335 : May cause respiratory irritation | The compound is sufficiently volatile to be inhaled, especially when heated or agitated. Its irritant nature necessitates handling within a certified chemical fume hood or with appropriate respiratory protection. |

Source for Hazard Information:[2]

Reactivity and Stability: The "Why" Behind the Handling Precautions

The chemical's reactivity profile is largely dictated by its two primary functional groups: the unsaturated cyclopentene ring and the ethyl ester.

-

Unsaturated Cyclopentene Ring: The double bond in the five-membered ring introduces ring strain.[3] This makes the olefin susceptible to reactions like oxidation, polymerization, and cycloaddition.[1] Uncontrolled polymerization can be an exothermic process, and the potential for oxidation, especially over long-term storage or exposure to air, is a key consideration. This inherent reactivity is a primary driver for the recommended cool storage conditions (0-8 °C), which significantly slows these degradation pathways.[1]

-

Ester Functional Group: Esters are susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and ethanol.[3] Contact with strong acids or bases should be avoided during storage and handling.

-

Thermal Decomposition: While specific data for this molecule is scarce, studies on related cyclic acetates show that thermal decomposition can occur at elevated temperatures (e.g., >300°C), typically proceeding through unimolecular elimination.[4] Pyrolysis of related compounds like cyclopentanone can yield products such as ethylene, carbon monoxide, and various alkenes.[5]

The logical flow for assessing stability and required controls is as follows:

Caption: Causality from molecular structure to handling controls.

Standard Operating Procedures for Safe Handling

Adherence to a well-defined Standard Operating Procedure (SOP) is critical for minimizing exposure and ensuring laboratory safety.

Engineering Controls

The primary method for controlling exposure to ethyl 2-(cyclopent-2-en-1-yl)acetate is through robust engineering controls.

-

Chemical Fume Hood: All manipulations of the compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This is a direct consequence of its potential to cause respiratory irritation (H335) and the need to control vapor concentrations.

-

Ventilation: The laboratory should have adequate general ventilation to handle any fugitive emissions.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on a thorough risk assessment. The following PPE is mandatory when handling this compound.

-

Eye Protection: ANSI-certified chemical splash goggles are required at all times.[6]

-

Hand Protection: Chemical-resistant gloves are essential due to the H315 (Causes skin irritation) classification.

-

Recommended Glove Types: Butyl rubber and Viton™ offer excellent resistance to esters.[6][7] Nitrile gloves may be suitable for splash protection but should be used with caution for prolonged contact, as they generally have lower resistance to esters compared to butyl rubber.[6]

-

Selection Rationale: The selection of glove material is based on its ability to resist both permeation (the chemical seeping through at a molecular level) and degradation (the glove material physically breaking down).[8] Always check the manufacturer's specific chemical resistance chart for the gloves being used.

-

-

Protective Clothing: A knee-length laboratory coat must be worn, buttoned, with sleeves rolled down.

-

Footwear: Closed-toe shoes are required.

Caption: Logic diagram for mandatory PPE selection.

Handling and Storage Protocol

-

Preparation: Before handling, ensure the work area in the fume hood is clean and uncluttered. Confirm that safety equipment (eyewash station, safety shower) is accessible and unobstructed.

-

Aliquotting: When transferring the liquid, use a properly functioning pipette with a mechanical pipetting device. Never pipette by mouth.

-

Heating: If the compound must be heated, use a well-controlled heating source such as a heating mantle or oil bath connected to a temperature controller. Avoid open flames.

-

Storage:

-

Store containers in a designated, cool, and well-ventilated area, adhering to the 0-8 °C recommendation.[1]

-

Use only approved storage vessels, such as those with pressure-relief mechanisms if there is any risk of gas evolution.

-

Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[9]

-

It is best practice to store under an inert atmosphere (e.g., nitrogen or argon) to prevent potential air-oxidation of the unsaturated ring.[3]

-

-

Labeling: Ensure all containers are clearly labeled with the chemical name, date received/opened, and relevant hazard pictograms.

Emergency Procedures

Rapid and correct response to an emergency is crucial.

First Aid Measures

-

Inhalation: If vapors are inhaled, immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

The response to a spill depends on its size and location.

Caption: Step-by-step workflow for spill response.

Fire Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.

-

Unsuitable Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: As a combustible liquid, its vapors can form explosive mixtures with air. Containers may build up pressure if exposed to heat.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Waste Disposal

Chemical waste must be managed in accordance with all federal, state, and local regulations.

-

Collection: Collect all waste containing ethyl 2-(cyclopent-2-en-1-yl)acetate, including contaminated absorbent material from spills, in a dedicated, leak-proof, and properly labeled hazardous waste container.[10]

-

Segregation: Do not mix this waste stream with incompatible materials. Specifically, keep it segregated from strong acids, bases, and oxidizers.[11]

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Combustible, Irritant).[11]

-

Storage of Waste: Store the sealed waste container in a designated satellite accumulation area, which should be a secondary containment bin within or near the fume hood where the waste was generated.

-

Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. The primary disposal method for this type of organic waste is typically incineration at a licensed facility.[12]

-

Empty Containers: "Empty" containers that previously held the chemical must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.[10] After rinsing, the container label should be defaced before disposal as regular laboratory glass or plastic waste.[12]

Conclusion

Ethyl 2-(cyclopent-2-en-1-yl)acetate is a valuable synthetic intermediate, but its safe use hinges on a proactive and informed approach to safety. By understanding the causal links between its chemical structure, physical properties, and potential hazards, researchers can implement the engineering controls, personal protective equipment, and handling procedures detailed in this guide. This ensures not only personal safety but also the integrity of the research and the protection of the laboratory environment. A culture of safety, grounded in scientific understanding, is paramount when working with such reactive and hazardous materials.

References

-

Environment, Health and Safety, University of California, Berkeley. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

-

Health, Safety and Environment Office, The Hong Kong University of Science and Technology. (n.d.). CHEMICAL HANDLING GLOVE GUIDE. Retrieved from [Link]

-

Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

-

Brigham Young University Cleanroom. (n.d.). Gloves - Tables of Properties and Resistances. Retrieved from [Link]

-

University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

-

University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

-

The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

-

Sciforum. (n.d.). Olefin epoxidation of α-β unsaturated esters. Comparison of reactivity of some simple esters and enantiomerically pure diester. Retrieved from [Link]

-

The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

-

ResearchGate. (2016, March 11). (PDF) Olefin Epoxidation of α-β Unsaturated Esters. Comparison of Reactivity of Some Simple Esters and Enantiomerically Pure Diesters of TADDOL and BINOL: A Computational Study. Retrieved from [Link]

-

Bamkole, T. O., & Emovon, E. U. (1969). Thermal decomposition of cyclopentyl and cyclohexyl acetates. Journal of the Chemical Society B: Physical Organic, 187-190. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl cyclohexylideneacetate. Retrieved from [Link]

-

Rogers, D. H., et al. (2007). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. The Journal of Organic Chemistry, 72(21), 8056–8059. Retrieved from [Link]

-

Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 2-cyclopentene-1-acetic acid, ethyl ester, CAS Registry Number 15848-49-4. Food and Chemical Toxicology, 167(Suppl 1), 113331. Retrieved from [Link]

-

Tosta, M. V., et al. (2020). Experimental and theoretical study of the thermal decomposition of ethyl acetate during fast pyrolysis. Chemical Engineering Research and Design, 157, 133-143. Retrieved from [Link]

-

Ciolino, A., et al. (2018). Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs) based on hexafluoropropylene oxide units for photopolymerization. Polymer Chemistry, 9(4), 435-442. Retrieved from [Link]

-

ResearchGate. (n.d.). -Thermal decomposition of ethyl acetate. Retrieved from [Link]

-

ResearchGate. (2022, August). RIFM fragrance ingredient safety assessment, 2-cyclopentene-1-acetic acid, ethyl ester, CAS Registry Number 15848-49-4. Retrieved from [Link]

-

Zhang, K., et al. (2023). Low-Temperature Oxidation Reaction Processes of Cyclopentanone Unraveled by In Situ Mass Spectrometry and Theoretical Study. The Journal of Physical Chemistry A, 127(24), 5176–5188. Retrieved from [Link]

-

PERGAN. (n.d.). Curing unsaturated polyester-, vinylester- and acrylate resins. Retrieved from [Link]

-

ResearchGate. (2020, March). Experimental and theoretical study of the thermal decomposition of ethyl acetate during fast pyrolysis. Retrieved from [Link]

-

LookChem. (n.d.). ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE | 15848-49-4 [smolecule.com]

- 3. ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE | 15848-49-4 | Benchchem [benchchem.com]

- 4. Thermal decomposition of cyclopentyl and cyclohexyl acetates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. Low-Temperature Oxidation Reaction Processes of Cyclopentanone Unraveled by In Situ Mass Spectrometry and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. safety.fsu.edu [safety.fsu.edu]

- 7. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]

- 8. ehs.sfsu.edu [ehs.sfsu.edu]

- 9. pergan.com [pergan.com]

- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]

- 11. canterbury.ac.nz [canterbury.ac.nz]

- 12. otago.ac.nz [otago.ac.nz]

structural elucidation and molecular weight of ethyl 2-(cyclopent-2-en-1-yl)acetate

An In-Depth Technical Guide to the Structural Elucidation and Molecular Weight Determination of Ethyl 2-(cyclopent-2-en-1-yl)acetate

Introduction

Ethyl 2-(cyclopent-2-en-1-yl)acetate is an ester of significant interest in the fields of organic synthesis, fragrance chemistry, and materials science.[1] Its structure, featuring a reactive cyclopentene ring coupled with an ethyl ester moiety, makes it a versatile building block for more complex molecular architectures.[1][2] Accurate determination of its molecular weight and unambiguous confirmation of its structure are paramount for ensuring purity, predicting reactivity, and maintaining quality control in its applications. This guide provides a comprehensive, in-depth analysis of the core analytical methodologies employed for the complete characterization of this compound, moving beyond procedural steps to explain the scientific rationale behind each technique.

The molecular formula of ethyl 2-(cyclopent-2-en-1-yl)acetate is C₉H₁₄O₂.[3][4] This composition dictates a specific molecular weight and a unique spectroscopic fingerprint. This document will detail the integrated analytical workflow, combining mass spectrometry with various spectroscopic techniques to create a self-validating system for structural verification.

Part 1: Molecular Weight Determination via Mass Spectrometry

The foundational step in characterizing any molecule is the determination of its molecular weight. Mass spectrometry (MS) is the definitive technique for this purpose, providing not only the mass of the intact molecule but also valuable structural clues through its fragmentation patterns.

The Causality of Ionization: Electron Ionization (EI)

For a relatively volatile and non-polar molecule like ethyl 2-(cyclopent-2-en-1-yl)acetate, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice. In EI, high-energy electrons bombard the molecule, ejecting an electron to form a positively charged radical cation known as the molecular ion (M•⁺). The mass-to-charge ratio (m/z) of this ion directly corresponds to the molecular weight of the compound.

The energy of the electron beam is typically set to 70 eV. This value is a long-standing convention that provides a "sweet spot": it is high enough to ensure consistent and reproducible fragmentation patterns, which are crucial for library matching and structural analysis, yet not so high as to cause excessive fragmentation that would obliterate the molecular ion peak.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of ethyl 2-(cyclopent-2-en-1-yl)acetate (~1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

-

Injection: Inject 1 µL of the sample solution into the GC inlet, which is heated to ensure rapid volatilization.

-

Chromatographic Separation: The sample is carried by an inert gas (e.g., Helium) through a capillary column (e.g., a non-polar DB-5ms column). The temperature of the GC oven is ramped to separate the analyte from any impurities based on boiling point and column affinity.

-

Ionization: As the pure compound elutes from the GC column, it enters the MS ion source where it undergoes EI.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, generating a mass spectrum that plots relative ion abundance versus m/z.

Data Interpretation: Molecular Ion and Fragmentation

The mass spectrum provides two key pieces of information: the molecular weight and the fragmentation pattern.

-

Molecular Ion (M•⁺): The peak corresponding to the intact ionized molecule is expected at an m/z of 154, confirming the molecular weight of 154.21 g/mol .[3][4] A smaller M+1 peak may be observed due to the natural abundance of ¹³C.

-

Fragmentation Analysis: The M•⁺ is often unstable and fragments into smaller, more stable ions. These fragmentation pathways are predictable and serve as a structural fingerprint. For ethyl 2-(cyclopent-2-en-1-yl)acetate, key fragmentation pathways include alpha-cleavage and McLafferty rearrangement, common for esters.

The logical flow of mass spectrometric analysis is visualized below.

Caption: Workflow for EI-MS analysis and fragmentation.

Quantitative Data Summary: Mass Spectrometry

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Notes |

| 154 | Molecular Ion [M]•⁺ | [C₉H₁₄O₂]•⁺ | Confirms the molecular weight.[3] |

| 109 | [M - OCH₂CH₃]⁺ | [C₇H₉O]⁺ | Result of α-cleavage, loss of the ethoxy radical. |

| 81 | [M - COOCH₂CH₃]⁺ | [C₆H₉]⁺ | Loss of the entire ethyl acetate group. |

| 67 | [C₅H₇]⁺ | [C₅H₇]⁺ | Represents the stable cyclopentenyl cation. |

High-Resolution Mass Spectrometry (HRMS) can further validate the molecular formula by providing an exact mass, experimentally determined to be 154.099380 Da, which is consistent with the elemental composition of C₉H₁₄O₂.

Part 2: Spectroscopic Methods for Structural Elucidation

While MS provides the molecular formula, it does not reveal the precise connectivity of the atoms. For this, spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) are indispensable.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb the energy corresponding to their natural vibrational frequencies.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

-

Background Scan: Run a background spectrum of the empty crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a single drop of the neat liquid ethyl 2-(cyclopent-2-en-1-yl)acetate directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the spectrum. The instrument measures the absorption of infrared radiation by the sample.

-

Data Analysis: The resulting spectrum plots absorbance or transmittance versus wavenumber (cm⁻¹).

The IR spectrum provides a clear fingerprint of the molecule's functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3050 | =C-H Stretch | Alkene | Confirms the presence of the C=C double bond. |

| 2850-2960 | C-H Stretch | Alkane (sp³) | Indicates the saturated portions of the cyclopentyl ring and ethyl group. |

| ~1735 | C=O Stretch | Ester | A strong, sharp peak, highly characteristic of the carbonyl group. |

| ~1650 | C=C Stretch | Alkene | Confirms the double bond in the cyclopentene ring. |

| 1150-1250 | C-O Stretch | Ester | Indicates the single bond between the carbonyl carbon and the ethoxy oxygen. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework.[5]

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Spectrum Acquisition: Place the tube in the NMR spectrometer.

-

For ¹H NMR: Acquire the spectrum. Key parameters include the number of scans (typically 8-16) and the relaxation delay.

-

For ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the low natural abundance of the ¹³C isotope, more scans (e.g., 128 or more) and a longer relaxation delay are required.[5]

-

The ¹H NMR spectrum provides four key pieces of information: number of signals (unique proton environments), chemical shift (electronic environment), integration (proton ratio), and multiplicity (neighboring protons).

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assigned Protons | Rationale |

| ~5.8 - 5.7 | Multiplet | 2H | -CH=CH- | Olefinic protons are highly deshielded and appear far downfield. |

| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ | Deshielded by the adjacent electronegative oxygen atom; split into a quartet by the neighboring 3 methyl protons. |

| ~3.2 | Multiplet | 1H | -CH -CH₂-CO | Allylic and adjacent to the electron-withdrawing ester group. |

| ~2.5 - 2.2 | Multiplets | 4H | -CH-CH₂ -CO & Ring -CH₂ - | Protons alpha to the carbonyl and allylic protons on the ring. |

| ~1.6 | Multiplet | 2H | Ring -CH₂ - | Aliphatic protons on the cyclopentene ring. |

| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ | Standard aliphatic signal; split into a triplet by the neighboring 2 methylene protons. |

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. The chemical shift indicates the type of carbon.

| Predicted Chemical Shift (δ, ppm) | Assigned Carbon | Rationale |

| ~172 | C =O | Ester carbonyl carbons are highly deshielded and appear significantly downfield. |

| ~131 | -C H=C H- | Olefinic carbons appear in the characteristic range of 115-140 ppm. |

| ~60 | -O-C H₂- | The carbon is deshielded by the directly attached oxygen atom. |

| ~41 | -C H₂-CO | Carbon alpha to the carbonyl group. |

| ~38 | Ring C H | Allylic carbon in the ring. |

| ~32, 30 | Ring C H₂ | Aliphatic carbons within the cyclopentene ring. |

| ~14 | -C H₃ | Standard upfield signal for a terminal methyl carbon. |

Part 3: Integrated Analysis for Unambiguous Structural Confirmation

The workflow below illustrates how data from each instrument is synthesized to confirm the structure of ethyl 2-(cyclopent-2-en-1-yl)acetate.

Caption: Integrated workflow for structural elucidation.

This integrated approach ensures trustworthiness. The molecular formula from MS is confirmed by the count of carbons and hydrogens from ¹³C and ¹H NMR. The functional groups identified by IR (ester, alkene) are precisely placed within the molecular framework established by the 2D connectivity data from NMR. Each piece of evidence corroborates the others, leading to a single, unambiguous structural assignment.

Conclusion

The structural elucidation and molecular weight determination of ethyl 2-(cyclopent-2-en-1-yl)acetate is a systematic process that relies on the synergistic application of mass spectrometry and spectroscopic techniques. By understanding the causality behind each experimental choice—from the ionization energy in MS to the choice of solvent in NMR—researchers can confidently interpret the resulting data. This guide has outlined the core protocols and interpretative logic required to fully characterize this important chemical compound, providing a framework for ensuring its identity, purity, and quality in any research or commercial application.

References

-

PubChem. (n.d.). 2-Cyclopentene-1-acetic acid, ethyl ester. National Center for Biotechnology Information. Available at: [Link]

Sources

Strategic Preliminary Screening of Ethyl 2-(cyclopent-2-en-1-yl)acetate Derivatives in Early Drug Discovery

Executive Summary

The identification and optimization of novel chemical scaffolds are foundational to modern drug discovery. Ethyl 2-(cyclopent-2-en-1-yl)acetate (CAS: 15848-49-4), an organic compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol [1], has emerged as a highly versatile building block[2]. This technical guide outlines a robust, self-validating preliminary screening cascade for its derivatives, ensuring high-fidelity hit identification while minimizing false-positive attrition.

Chemical Rationale & Structural Significance

The architectural value of ethyl 2-(cyclopent-2-en-1-yl)acetate lies in its dual-functional nature: an ester group primed for nucleophilic substitution (e.g., amidation, hydrolysis) and a cyclopentene ring that allows for addition reactions, epoxidation, and cross-coupling[1][2].

In medicinal chemistry, cyclopentane and cyclopentene rings are frequently utilized as bioisosteres for furanose rings, a strategy critical in the development of carbanucleosides[3]. This substitution significantly improves pharmacokinetic profiles by preventing the enzymatic cleavage of the glycosidic bond. Notable clinical successes utilizing this structural motif include the antiviral agent Entecavir, the HCV protease inhibitor Glecaprevir[3], and the potent anticancer and antiviral candidate cyclopentenyl cytosine (CPE-C), which was derived from the natural product neplanocin A[4].

Preliminary Screening Architecture

To efficiently evaluate a library of ethyl 2-(cyclopent-2-en-1-yl)acetate derivatives, a tiered screening architecture is required. The workflow is designed to sequentially filter compounds based on target affinity and metabolic stability.

Fig 1. Hierarchical screening cascade for cyclopentenyl acetate derivatives.

Causality in Assay Selection

-

Why TR-FRET for Primary Screening? Cyclopentenyl derivatives, particularly those conjugated with extended aromatic systems during derivatization, frequently exhibit autofluorescence in the 350–450 nm range. Standard Fluorescence Polarization (FP) assays are highly susceptible to this interference. Time-Resolved Fluorescence Energy Transfer (TR-FRET) utilizes long-lifetime lanthanide fluorophores (e.g., Terbium), allowing a time-delayed measurement that effectively eliminates short-lived background autofluorescence, drastically reducing false positives.

-

Why Human Liver Microsomes (HLMs) for Early ADMET? The cyclopentene double bond is a prime target for cytochrome P450 (CYP3A4)-mediated epoxidation. Utilizing HLMs rather than whole hepatocytes in the preliminary phase isolates Phase I metabolic liabilities, allowing chemists to directly correlate specific structural modifications with CYP450 susceptibility.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: High-Throughput TR-FRET Target Binding Assay

This protocol evaluates the binding affinity of the derivatives to a target protein (e.g., a viral polymerase). The system is self-validating through strict Z'-factor requirements.

Step-by-Step Workflow:

-

Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT). Dilute the Terbium-labeled target protein to 2 nM and the fluorescent tracer ligand to 5 nM.

-

Compound Plating: Dispense 100 nL of derivative compounds (in 100% DMSO) into a 384-well low-volume microplate using an acoustic liquid handler.

-

Control Wells (Self-Validation):

-

Positive Control (Max Inhibition): 100 nL of a known reference inhibitor (10 µM final).

-

Negative Control (Vehicle): 100 nL of 100% DMSO.

-

-

Assay Assembly: Add 5 µL of the target protein solution to all wells. Incubate for 15 minutes at room temperature. Add 5 µL of the tracer ligand solution.

-

Incubation & Readout: Incubate the plate in the dark for 60 minutes. Read on a microplate reader capable of TR-FRET (Excitation: 337 nm; Emission 1: 490 nm; Emission 2: 520 nm; Delay: 100 µs; Integration: 200 µs).

-

Data Acceptance Criteria: Calculate the Z'-factor using the positive and negative controls. The assay data is only accepted if Z' > 0.6 , ensuring a statistically robust dynamic range.

Fig 2. Self-validating quality control workflow for high-throughput screening.

Protocol B: Human Liver Microsome (HLM) Stability Assay

This protocol assesses the Phase I metabolic half-life ( T1/2 ) of the derivatives.

Step-by-Step Workflow:

-

Reaction Mixture: Combine 1 µM of the test derivative with 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4).

-

Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

-

Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentrations: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2 ).

-

Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Centrifugation & LC-MS/MS: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

-

System Validation: Every run must include Verapamil (high clearance control) and Warfarin (low clearance control). If the intrinsic clearance ( CLint ) of Verapamil deviates by >15% from historical baselines, the NADPH system is deemed compromised, and the plate is invalidated.

Quantitative Data Presentation

The following table summarizes a representative preliminary screening dataset for four hypothetical derivatives of ethyl 2-(cyclopent-2-en-1-yl)acetate, demonstrating how structural modifications influence both target affinity and metabolic stability.

| Compound ID | Structural Modification (from Core) | TR-FRET IC50 (nM) | HLM T1/2 (min) | LogP | Screening Status |

| Core Scaffold | None (Ethyl 2-(cyclopent-2-en-1-yl)acetate) | > 10,000 | > 60 | 2.1 | Baseline Reference |

| Deriv-01 | Epoxidation of cyclopentene ring | 450 | 12 | 1.8 | Rejected (High Clearance) |

| Deriv-02 | Ester hydrolysis + Aryl Amidation | 25 | 45 | 3.2 | Lead Candidate |

| Deriv-03 | Dihydroxylation of cyclopentene ring | 1,200 | > 60 | 0.9 | Rejected (Poor Affinity) |

| Deriv-04 | Cross-coupling (Aryl addition to ring) | 80 | 22 | 4.1 | Optimization Required |

Table 1: Preliminary screening profile of ethyl 2-(cyclopent-2-en-1-yl)acetate derivatives. Deriv-02 demonstrates the optimal balance of target affinity and metabolic stability.

References

-

The design and synthesis of a new anticancer drug based on a natural product lead compound: from neplanocin A to cyclopentenyl cytosine (CPE-C) - PubMed National Institutes of Health (NIH) URL:[Link]

Sources

- 1. Buy ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE | 15848-49-4 [smolecule.com]

- 2. CAS 15848-49-4: ethyl cyclopent-2-en-1-ylacetate [cymitquimica.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. The design and synthesis of a new anticancer drug based on a natural product lead compound: from neplanocin A to cyclopentenyl cytosine (CPE-C) - PubMed [pubmed.ncbi.nlm.nih.gov]

ethyl 2-(cyclopent-2-en-1-yl)acetate as a precursor in pharmaceutical drug discovery

Application Note: Ethyl 2-(cyclopent-2-en-1-yl)acetate as a Versatile Precursor in Pharmaceutical Drug Discovery

Executive Summary

In contemporary pharmaceutical drug discovery, the design of conformationally restricted scaffolds is paramount for achieving high target selectivity and binding affinity. Ethyl 2-(cyclopent-2-en-1-yl)acetate (CAS: 15848-49-4) has emerged as a highly versatile bifunctional building block[1]. Featuring both an ethyl ester and an endocyclic double bond, this molecule provides orthogonal reactivity handles. This application note details the physicochemical profiling, mechanistic rationale, and validated protocols for utilizing this precursor in the synthesis of active pharmaceutical ingredients (APIs)[2].

Physicochemical Profiling & Structural Rationale

Ethyl 2-(cyclopent-2-en-1-yl)acetate is a clear, colorless liquid characterized by excellent solubility in a wide range of organic solvents, making it highly amenable to both batch and continuous flow chemistry[1],[3]. The cyclopentene ring restricts the conformational flexibility of the appended acetate group, which is critical when designing ligands for deep hydrophobic pockets in target proteins, such as kinases or G-protein-coupled receptors (GPCRs).

Table 1: Physicochemical Properties of Ethyl 2-(cyclopent-2-en-1-yl)acetate

| Property | Value |

| CAS Number | 15848-49-4 |

| Molecular Formula | C9H14O2 |

| Molecular Weight | 154.21 g/mol |

| Appearance | Clear, colorless liquid |

| Boiling Point | 196 - 197 °C |

| Refractive Index ( n20/D ) | 1.443 - 1.453 |

| Storage Conditions | 0 - 8 °C |

Mechanistic Pathways in API Synthesis

The strategic value of ethyl 2-(cyclopent-2-en-1-yl)acetate lies in its orthogonal reactivity[2]. The endocyclic alkene can undergo electrophilic additions, epoxidations, or cross-metathesis without affecting the ester. Conversely, the ethyl ester can be selectively hydrolyzed to the corresponding carboxylic acid, 2-cyclopentene-1-acetic acid, providing a handle for amide coupling with complex amines[1].

Figure 1. Divergent synthetic pathways of ethyl 2-(cyclopent-2-en-1-yl)acetate in API development.

Experimental Protocols: Derivatization Workflows

As a Senior Application Scientist, I emphasize that successful derivatization requires strict control over reaction conditions to prevent unwanted isomerization of the double bond. The following protocols are designed as self-validating systems.

Protocol A: Selective Saponification to 2-Cyclopentene-1-acetic acid

Causality & Design: Lithium hydroxide (LiOH) in a biphasic Tetrahydrofuran (THF)/Water mixture is utilized. The mild nature of LiOH compared to NaOH prevents base-catalyzed migration of the double bond into conjugation with the carboxylate.

-

Preparation: Charge a round-bottom flask with ethyl 2-(cyclopent-2-en-1-yl)acetate (1.0 eq, 10 mmol, 1.54 g) and dissolve in a 3:1 mixture of THF and deionized water (40 mL).

-

Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add LiOH monohydrate (1.5 eq, 15 mmol, 0.63 g) portion-wise to control the exotherm.

-

Reaction: Remove the ice bath and allow the reaction to stir at ambient temperature (20-25 °C) for 4 hours.

-

Self-Validating Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1). The starting material ( Rf≈0.7 ) must be completely consumed, with a new baseline spot appearing. This validates the cleavage of the ethyl group before proceeding, preventing yield loss from premature workup.

-

Quench & Extraction: Acidify the aqueous layer to pH 2 using 1M HCl. Extract the aqueous phase with Ethyl Acetate ( 3×20 mL). The acidification ensures the product is in its protonated, lipophilic state.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo to yield 2-cyclopentene-1-acetic acid.

Figure 2. Self-validating experimental workflow for the selective hydrolysis of the ethyl ester.

Protocol B: Stereoselective Epoxidation of the Cyclopentene Ring

Causality & Design: meta-Chloroperoxybenzoic acid (mCPBA) is selected for its high electrophilicity, allowing the epoxidation to proceed at 0 °C. The low temperature is critical to prevent the thermal opening of the resulting epoxide ring and to suppress unwanted side reactions (like Baeyer-Villiger oxidation) with the ester moiety.

-

Preparation: Dissolve ethyl 2-(cyclopent-2-en-1-yl)acetate (1.0 eq, 5 mmol, 0.77 g) in anhydrous Dichloromethane (DCM, 25 mL) under an inert nitrogen atmosphere.

-

Cooling: Submerge the reaction vessel in an ice-water bath to strictly maintain 0 °C.

-

Oxidation: Slowly add mCPBA (1.2 eq, 6 mmol, assuming 77% purity) in small portions over 15 minutes.

-

Monitoring: Stir for 2 hours at 0 °C. Validate reaction completion via Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the mass shift from 154 to 170 m/z.

-

Workup: Quench the reaction with saturated aqueous Na2S2O3 (15 mL) to reduce unreacted peroxides, followed by washing with saturated aqueous NaHCO3 ( 2×20 mL) to neutralize the meta-chlorobenzoic acid byproduct.

-

Isolation: Dry the organic phase over MgSO4 and evaporate the solvent to yield the functionalized epoxy-cyclopentane derivative.

Analytical Validation

To ensure the integrity of the synthesized intermediates, rigorous analytical validation is required. Table 2 summarizes the quantitative metrics and expected spectral data for the derivatives synthesized using the protocols above.

Table 2: Analytical Validation Metrics for Precursor Derivatives

| Derivative | Expected Yield | Purity (HPLC/GC) | Key 1 H NMR Shifts ( CDCl3 , δ ppm) | Diagnostic MS (m/z) |

| 2-Cyclopentene-1-acetic acid | > 95% | > 98% | 11.0 (br s, 1H, COOH), 5.6-5.8 (m, 2H, HC=CH) | 126.15 [M] + |

| Epoxy-cyclopentane acetate | 88 - 92% | > 95% | 4.1 (q, 2H, OCH2 ), 3.4-3.5 (m, 2H, epoxide CH) | 170.21 [M] + |

Conclusion

Ethyl 2-(cyclopent-2-en-1-yl)acetate serves as a robust, bifunctional scaffold in pharmaceutical drug discovery[2]. By leveraging its orthogonal reactivity—specifically the selective hydrolysis of its ester group and the electrophilic functionalization of its endocyclic alkene—medicinal chemists can rapidly generate complex, conformationally restricted libraries. Strict adherence to the self-validating protocols outlined herein ensures high-fidelity synthesis, minimizing downstream purification bottlenecks and accelerating the hit-to-lead optimization process.

References[1] Buy ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE | 15848-49-4 - Smolecule. smolecule.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRFLoHKQ4JNZ7mcX75isY1rzjbtlqIEuqLqa9jPY1hmzBbMpBKMSgSWAziFfYtf61NkT5zHacOb61Ri1Dy0uBBhWg3QI2XCxG3aE2riMvDeixNFQQI6RQ-aF-OjZVbK0vTTIF8[2] Ethyl 2-(cyclopent-2-en-1-yl)acetate - Chem-Impex. chemimpex.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5_xc_O99qcXDC5ZfULHmQmclVjZVAKicMdH9XctcKFBpF-eXlpH0ttR0m4AwZrpaeSou05awDHzxvuU-Tamn0CoTUgpJLKdu3MoLJL7W6sUlK7j-w1IYLVICfi-HvCUiA5w==[3] CAS 15848-49-4: ethyl cyclopent-2-en-1-ylacetate - CymitQuimica. cymitquimica.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDJxURpl3kr79T28G_lxsL0YQzoQzTO9G9e2yUkj0L5V5jw4C6AlNqBikBDrg6AvRLDoZG5Kk5eULI7jFFB4Sa4zYfvh3r5TkI-MRKPcBzl9wPRNaOleyFa8WhSC7eeUOOGw==

Sources

catalytic hydrogenation techniques for ethyl 2-(cyclopent-2-en-1-yl)acetate

Application Note: Catalytic Hydrogenation of Ethyl 2-(cyclopent-2-en-1-yl)acetate

Strategic Rationale & Substrate Profiling

Ethyl 2-cyclopentylacetate is a highly valued saturated aliphatic ester utilized as a core building block in drug development. It is particularly essential for synthesizing active pharmaceutical ingredients (APIs) that require lipophilic cycloalkane domains to improve membrane permeability and modulate receptor binding affinity. The most direct, atom-economical route to this compound is the catalytic hydrogenation of its unsaturated precursor, ethyl 2-(cyclopent-2-en-1-yl)acetate[1].

Mechanistic Causality & Reaction Design

The reduction of the isolated C=C double bond in the cyclopentenyl ring requires a transition metal catalyst to lower the activation energy of hydrogen addition[2].

-

Catalyst Dynamics (10% Pd/C): Palladium on carbon is selected due to its exceptional efficiency for alkene saturation. The high surface area of the activated carbon support ensures maximal dispersion of palladium nanoparticles. This is critical because the reaction occurs entirely at the solid-liquid interface[3].

-

Thermodynamics & Stereochemistry: The reaction is exothermic, driven by the conversion of a weaker carbon-carbon π-bond and an H-H σ-bond into two stronger C-H σ-bonds[2]. The metal surface enforces a syn-addition mechanism, delivering both hydrogen atoms to the same face of the alkene simultaneously[2].

-

Solvent Causality: While protic solvents like methanol generally accelerate hydrogenation rates[4], ethyl acetate (EtOAc) is the optimal solvent for this specific substrate. Prolonged exposure of an ethyl ester to methanol in the presence of trace moisture or metal surfaces can trigger transesterification, yielding unwanted methyl ester impurities. EtOAc completely circumvents this risk while maintaining excellent substrate solubility and hydrogen gas permeability.

Logical flow of the Horiuti-Polanyi mechanism for heterogeneous catalytic hydrogenation.

Quantitative Reaction Parameters

To ensure reproducibility and high yield, the following parameters have been optimized for a standard laboratory-scale reduction.

| Parameter | Optimized Value | Causality / Rationale |

| Substrate | 10.0 mmol | Ethyl 2-(cyclopent-2-en-1-yl)acetate. |

| Catalyst Loading | 5-10 wt% (relative to substrate) | Balances rapid reaction kinetics with cost-efficiency. |

| Solvent | Ethyl Acetate (0.1 - 0.2 M) | Prevents transesterification; highly miscible with substrate. |

| Hydrogen Pressure | 1 atm (Balloon) to 3 atm | Atmospheric pressure is sufficient; higher pressure accelerates rate. |

| Temperature | 20 - 25 °C (Ambient) | Heating is unnecessary due to the exothermic nature of the reduction. |

| Stirring Rate | >800 RPM | Overcomes mass transfer limits in the solid-liquid-gas tri-phasic system. |

Experimental Protocol: A Self-Validating System

This methodology is designed to be self-validating; physical cues (e.g., cessation of gas uptake) confirm procedural success.

Phase 1: Setup and Inerting (Critical Safety Step)

-

Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the ethyl 2-(cyclopent-2-en-1-yl)acetate and ethyl acetate.

-

Inerting: Seal the flask with a rubber septum. Connect to a Schlenk line and perform three cycles of vacuum evacuation followed by argon backfilling. Causality: Removing oxygen is mandatory to prevent explosive mixtures when H₂ is introduced and to prevent solvent ignition when dry Pd/C is added[3].

-

Catalyst Addition: Under a positive flow of argon, carefully add 10% Pd/C to the solution. Note: Adding the catalyst to the solvent rather than a dry flask prevents the ignition of solvent vapors[4].

Phase 2: Hydrogenation 4. Atmosphere Exchange: Attach a double-layered hydrogen balloon (to minimize gas diffusion) via a needle[4]. Evacuate the argon via brief vacuum aspiration and immediately backfill with hydrogen. Repeat this H₂ purge cycle three times[3]. 5. Reaction Initiation: Stir the mixture vigorously (>800 RPM). Causality: The reaction rate is heavily dependent on the dissolution of H₂ gas into the solvent and its subsequent collision with the suspended Pd/C particles[4]. 6. Monitoring: Monitor the reaction via TLC or GC-MS. The system self-validates completion when the balloon stops deflating (hydrogen consumption ceases), typically within 2-4 hours.

Phase 3: Work-up and Catalyst Quenching 7. Purging: Once complete, remove the H₂ balloon and purge the flask thoroughly with argon to displace residual hydrogen[3]. 8. Filtration: Prepare a deep pad of Celite in a fritted funnel, wetted with ethyl acetate. Filter the reaction mixture through the Celite. Causality: Celite traps the nanoscale Pd particles that would otherwise pass through standard filter paper, ensuring a metal-free product[3]. 9. Quenching: Do not let the filter cake dry. Used Pd/C containing adsorbed hydrogen is highly pyrophoric[4]. Immediately transfer the wet Celite/catalyst pad into a dedicated water-filled waste container. 10. Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield pure ethyl 2-cyclopentylacetate as a colorless oil.

Step-by-step experimental workflow for the safe and efficient hydrogenation of cyclopentenyl esters.

References

-

Title: Hydrogenation (atmospheric pressure) with Pd/C Source: The University of Tokyo URL: [Link]

-

Title: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes Source: Master Organic Chemistry URL: [Link]

Sources

Application Note: Advanced Protocols for the Ester Hydrolysis of Ethyl 2-(cyclopent-2-en-1-yl)acetate

Introduction & Mechanistic Rationale

Ethyl 2-(cyclopent-2-en-1-yl)acetate (CAS 15848-49-4) is a highly versatile small-molecule scaffold frequently utilized in the synthesis of complex pharmaceuticals, agrochemicals, and specialty polymers[1][2]. The hydrolysis of this ester yields 2-(cyclopent-2-en-1-yl)acetic acid (CAS 13668-61-6), a critical intermediate for downstream coupling reactions[3][4].

However, the presence of the β,γ-unsaturated double bond within the cyclopentene ring introduces a significant synthetic challenge. Under standard, harsh saponification conditions (e.g., refluxing NaOH or KOH), the alpha-protons adjacent to the carbonyl group become highly susceptible to deprotonation. This leads to the formation of an enolate intermediate, which rapidly undergoes thermodynamic isomerization to form the conjugated α,β-unsaturated isomer (2-cyclopentylideneacetic acid)[5][6].

To preserve the structural integrity of the cyclopentene ring, the experimental choices must prioritize mild, highly controlled conditions. This guide details two field-proven, self-validating protocols: a Mild Base-Catalyzed Hydrolysis utilizing Lithium Hydroxide (LiOH), and a Biocatalytic Hydrolysis utilizing immobilized Candida antarctica lipase B (CALB).

Reaction pathways for the hydrolysis of ethyl 2-(cyclopent-2-en-1-yl)acetate.

Protocol 1: Mild Base-Catalyzed Hydrolysis (LiOH·H2O)

Causality of Experimental Design: Lithium hydroxide is significantly less basic and nucleophilic than sodium or potassium hydroxide, drastically reducing the rate of undesired enolization[7]. The use of a ternary solvent system (THF/MeOH/H2O in a 2:1:1 ratio) is critical. THF dissolves the lipophilic ester, water dissolves the LiOH, and MeOH acts as a phase-transfer cosolvent to ensure a completely homogeneous reaction mixture. This prevents localized high-pH zones that could trigger isomerization[5].

Step-by-Step Methodology

-

Substrate Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol of ethyl 2-(cyclopent-2-en-1-yl)acetate in 20 mL of a THF/MeOH mixture (2:1 v/v).

-

Temperature Control: Cool the mixture to 0 °C using an ice-water bath. Crucial Step: Initiating the reaction at 0 °C suppresses the thermodynamic drive towards the conjugated isomer.

-

Base Addition: Dissolve 15.0 mmol (1.5 equiv) of LiOH·H2O in 10 mL of deionized water. Add this aqueous solution dropwise to the organic mixture over 10 minutes.

-

Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 8:2) or GC-MS until the starting material is completely consumed.

-

Quenching & Acidification: Cool the reaction back to 0 °C. Carefully acidify the mixture to pH 2–3 using cold 1M HCl. Note: Rapid acidification at low temperatures prevents acid-catalyzed hydration of the double bond.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

-

Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(cyclopent-2-en-1-yl)acetic acid.

Step-by-step experimental workflow for mild base-catalyzed ester hydrolysis.

Protocol 2: Biocatalytic Hydrolysis (CALB / Novozym 435)

Causality of Experimental Design: For substrates highly sensitive to pH variations, biocatalysis offers an unparalleled solution. Candida antarctica lipase B (CALB), typically immobilized on an acrylic resin (Novozym 435), operates efficiently at neutral pH and room temperature[8][9]. This completely eliminates the mechanistic pathway for base-catalyzed enolization, ensuring 0% isomerization. Furthermore, the immobilized enzyme can be easily recovered via filtration and reused, making this a highly sustainable protocol.

Step-by-Step Methodology

-

Preparation: Suspend 10.0 mmol of ethyl 2-(cyclopent-2-en-1-yl)acetate in 30 mL of a pH 7.0 phosphate buffer (0.1 M). Optional: Add 5 mL of a water-miscible co-solvent (e.g., acetone or acetonitrile) to enhance substrate solubility.

-

Enzyme Addition: Add 150 mg of immobilized CALB (Novozym 435) to the suspension.

-

Incubation: Place the reaction vessel in an orbital shaker at 30 °C and 200 rpm. Stir for 12–24 hours. The neutral pH ensures the double bond remains strictly in the β,γ-position.

-